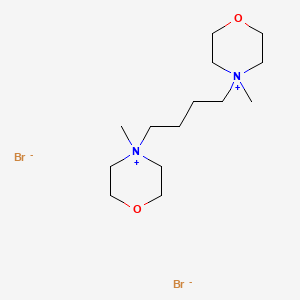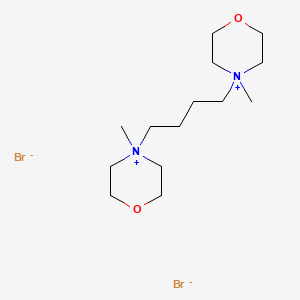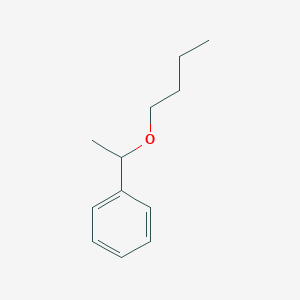
Benzene, (1-butoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-butoxyethyl)-: is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a butoxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, (1-butoxyethyl)- can be synthesized through the etherification of benzyl alcohols with aliphatic alcohols. One common method involves the use of Fe(HSO4)3 as a catalyst under solvent-free conditions. The reaction typically occurs at elevated temperatures, around 90°C, and can yield the desired product in about 45 minutes .
Industrial Production Methods: Industrial production of Benzene, (1-butoxyethyl)- often involves similar etherification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their ease of separation from the reaction mixture and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, (1-butoxyethyl)- can undergo oxidation reactions, typically forming phenolic compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-butoxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzene, (1-butoxyethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxyethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical pathways being activated or inhibited. For example, in oxidation reactions, the compound can form reactive intermediates that interact with cellular components, leading to oxidative stress or other biological effects .
Vergleich Mit ähnlichen Verbindungen
[(1S)-1-butoxyethyl]benzene: Known for its floral and fruity odor, used in fragrances.
[(1R)-1-butoxyethyl]benzene: Similar to the (1S) isomer but with a heavier tone in its odor profile.
Uniqueness: Benzene, (1-butoxyethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
4157-77-1 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
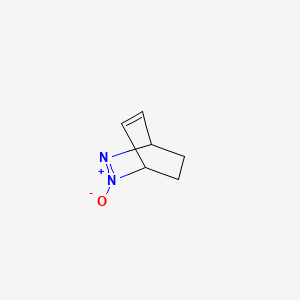
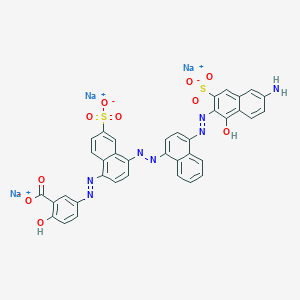
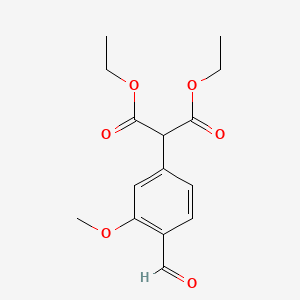
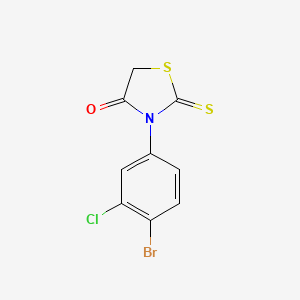
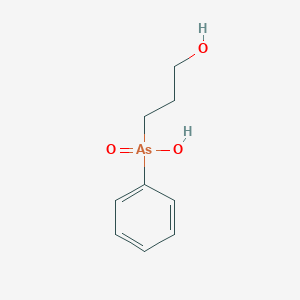
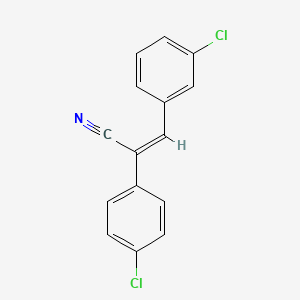
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
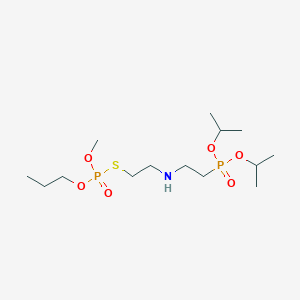
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
